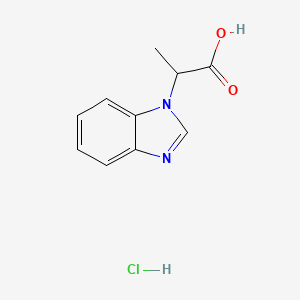

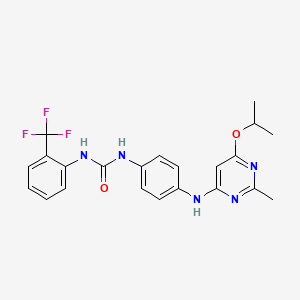

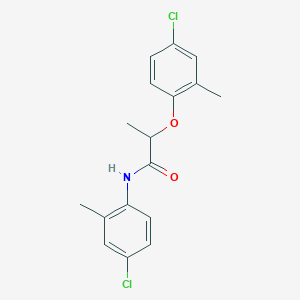

![molecular formula C13H18ClNO2 B2947040 7-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride CAS No. 2251054-43-8](/img/structure/B2947040.png)

7-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“7-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride” is a compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

Synthesis Analysis

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .Mechanism of Action

Target of Action

The primary target of 7-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride is the σ1 receptor . The σ1 receptor is a membrane-bound protein characterized by its ability to bind a wide variety of drugs . It has high affinity for typical neuroleptic drugs and is considered a potential alternative target for antipsychotic agents .

Mode of Action

7-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride interacts with the σ1 receptor as a ligand . It has an extraordinarily high σ1/σ2 selectivity (>1100), meaning it binds preferentially to the σ1 receptor over the σ2 receptor . It is selective for the σ1 receptor over more than 60 other receptors and ion channels .

Biochemical Pathways

Σ receptors, including the σ1 receptor, display diverse biological activities and represent potential fruitful targets for therapeutic development in combating many human diseases .

Result of Action

Its potent and selective interaction with the σ1 receptor suggests it may have significant effects on cellular processes modulated by this receptor .

Action Environment

Like all chemical compounds, its stability, efficacy, and mode of action may be influenced by factors such as temperature, ph, and the presence of other chemicals .

Advantages and Limitations for Lab Experiments

7-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride has several advantages as a research tool. It is a selective antagonist of the dopamine D3 receptor, which allows for the specific study of this receptor subtype. It has also been found to have a unique pharmacological profile, which makes it a valuable tool for studying the central nervous system. However, there are also limitations to the use of this compound in lab experiments. Its effects may vary depending on the species and strain of animal used, which may limit the generalizability of the findings. In addition, the long-term effects of this compound on the central nervous system are not well understood, which may limit its clinical applications.

Future Directions

For the study of 7-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride include the role of the dopamine D3 receptor in addiction and other neuropsychiatric disorders, the development of more selective and potent dopamine D3 receptor antagonists, and the investigation of the long-term effects of this compound on the central nervous system.

Synthesis Methods

The synthesis of 7-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride involves the reaction of 2-benzofuran-1-carboxylic acid with piperidine in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with sodium methoxide to obtain this compound. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

7-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride has been extensively used in scientific research as a tool to study the central nervous system. It has been shown to act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This compound has also been found to modulate the activity of other neurotransmitter systems, such as the serotonin and glutamate systems, which are implicated in various neuropsychiatric disorders.

Safety and Hazards

The safety data sheet for a similar compound, “6-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine]hydrochloride”, suggests that it should be handled with care to avoid contact with skin and eyes, formation of dust and aerosols, and inhalation . It also suggests that appropriate exhaust ventilation should be available .

properties

IUPAC Name |

4-methoxyspiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-15-11-4-2-3-10-9-16-13(12(10)11)5-7-14-8-6-13;/h2-4,14H,5-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTRBACQBGUYQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C3(CCNCC3)OC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

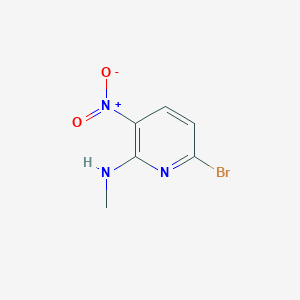

![N-(3,4-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2946959.png)

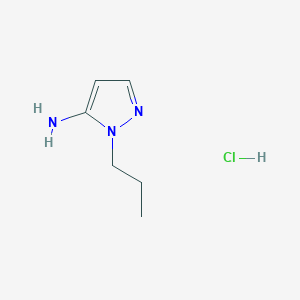

![Tert-butyl N-[2-(difluoromethyl)-5-nitropyrazol-3-yl]carbamate](/img/structure/B2946960.png)

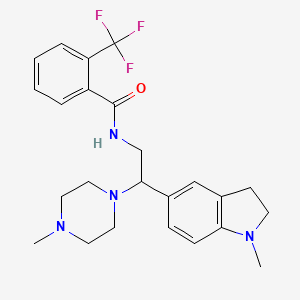

![2-[2-Ethyl-4-(2-methoxy-phenyl)-2-methyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B2946965.png)